5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (DCQ) is a novel synthetic compound with potential applications in the biomedical field. DCQ is a member of the imidazoquinazolinone family, which is a class of compounds with a wide range of biological activities. DCQ has been studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and Alzheimer’s disease. The compound has also been used in laboratory experiments to study its biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
A study explored the synthesis and antitumor activity of imidazoquinazoline derivatives, highlighting their design for potential antitumor applications. The derivatives showed good absorption percentages and obeyed the “rule of five” properties, indicating their potential as drug candidates (Hanan H. Georgey, 2014).
Antimicrobial Activity
Research on polyhalobenzonitrile quinazolin-4(3H)-one derivatives demonstrated significant antimicrobial activities against various strains of bacteria and fungi. This suggests their potential as antimicrobial agents in treating infectious diseases (Li Shi et al., 2013).
Antiviral Activities
Novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiviral activities against respiratory and biodefense viruses. Some compounds showed promising results, particularly against avian influenza (H5N1) virus, suggesting their potential in antiviral therapy (P. Selvam et al., 2007).
Antihypertensive Agents
The synthesis of triazolo[1,5-a]quinazolin-5(4H)-ones aimed at creating potential antihypertensive agents. This research indicates the compound's potential use in developing treatments for high blood pressure (W. Hsu et al., 2003).
Hypoglycemic Activity
Quinazoline-sulfonylurea conjugates were designed, synthesized, and tested for their hypoglycemic effects in diabetic animal models. The study suggested that these conjugates could have significant effects on blood glucose levels, indicating their potential as treatments for diabetes (S. M. Abou-Seri et al., 2019).
Propriétés
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c1-26-15-6-11-14(7-16(15)27-2)22-19(24-8-17(25)23-18(11)24)28-9-10-3-4-12(20)13(21)5-10/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNNBIHIWNWTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=C(C=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.